molecular formula C16H21ClSi2 B6360356 (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane CAS No. 57671-49-5

(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane

Cat. No.: B6360356
CAS No.: 57671-49-5
M. Wt: 304.96 g/mol
InChI Key: FKHAQXCCIUJNQA-UHFFFAOYSA-N
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Description

(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is a versatile organosilicon compound used in various scientific research fields. It possesses unique properties that enable its application in organic synthesis, material science, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane typically involves the reaction of diphenylmethylsilane with chloromethyl-dimethyl-chlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions

    Substitution: Alcohols, amines, or thiols in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Siloxanes, silanols, or silamines.

    Hydrolysis: Silanols and hydrochloric acid.

    Reduction: Silanes.

Scientific Research Applications

(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in various scientific research applications, including:

    Organic Synthesis: As a protecting group for hydroxyl and amino groups in complex organic molecules.

    Material Science: In the synthesis of silicon-based polymers and materials with unique electrical and thermal properties.

    Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds and drug candidates.

Mechanism of Action

The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane involves the formation of silicon-carbon bonds, which impart stability and unique properties to the resulting compounds. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a valuable building block in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

    Chloro(dimethyl)phenylsilane: Similar structure but with a phenyl group instead of a diphenylmethyl group.

    Dichlorodimethylsilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.

    Chlorotrimethylsilane: Contains three methyl groups and is used as a silylating agent.

Uniqueness

(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is unique due to the presence of both diphenylmethyl and dimethyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

IUPAC Name

chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHAQXCCIUJNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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